Quinoline-7-thiol
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Overview
Description
7-Quinolinethiol is a heterocyclic aromatic compound that contains a sulfur atom attached to the seventh position of the quinoline ring. Quinoline itself is a nitrogen-containing bicyclic compound, widely recognized for its applications in medicinal and industrial chemistry. The presence of the thiol group (-SH) in 7-Quinolinethiol imparts unique chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Quinolinethiol can be achieved through several methods. One common approach involves the reaction of 7-chloroquinoline with thiourea, followed by hydrolysis to yield 7-Quinolinethiol. Another method includes the use of 7-bromoquinoline and sodium hydrosulfide under reflux conditions.
Industrial Production Methods: Industrial production of 7-Quinolinethiol often employs catalytic systems to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-Quinolinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halogen atoms in aromatic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Alkyl or aryl thiol derivatives
Scientific Research Applications
7-Quinolinethiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of dyes, catalysts, and materials for electronic devices
Mechanism of Action
The mechanism of action of 7-Quinolinethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This property is particularly useful in designing inhibitors for enzymes involved in disease pathways. Additionally, 7-Quinolinethiol can disrupt cellular processes by interfering with DNA synthesis and repair .
Comparison with Similar Compounds
- 2-Quinolinethiol
- 8-Quinolinethiol
- 3-Methylquinolinethiol
- 4-Methylquinolinethiol
- 5-Methylquinolinethiol
- 6-Methylquinolinethiol
- 6-Methoxy-8-quinolinethiol
Comparison: 7-Quinolinethiol is unique due to the position of the thiol group, which influences its reactivity and interaction with other molecules. Compared to its analogs, 7-Quinolinethiol exhibits distinct chemical properties and biological activities, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
quinoline-7-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRMLOXDZLPWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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